3-[(4-Methoxyphenyl)methoxy]propanoic acid

Biocatalysis Cytochrome P450 Oxidative Demethylation

This compound is a critical building block for medicinal chemistry programs developing LSD1 inhibitors. It achieves >1,000-fold selectivity over MAO-B (LSD1 IC50 <100 nM, MAO-B IC50 >100,000 nM), mitigating off-target CNS liabilities. It also exhibits 8-fold activity enhancement in CYP199A4 monooxygenase studies with 100% regioselectivity for para-oxidation. The para-methoxy configuration provides documented synthetic yield advantages (61% vs 44% for ortho). Ideal for SPR investigations of carboxylic acid bioisosteres. Order now to advance your lead optimization.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 392333-41-4
Cat. No. B3383140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Methoxyphenyl)methoxy]propanoic acid
CAS392333-41-4
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COCCC(=O)O
InChIInChI=1S/C11H14O4/c1-14-10-4-2-9(3-5-10)8-15-7-6-11(12)13/h2-5H,6-8H2,1H3,(H,12,13)
InChIKeyGBHNOACOBCFCBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(4-Methoxyphenyl)methoxy]propanoic Acid (CAS 392333-41-4): Chemical Identity and Procurement Specifications


3-[(4-Methoxyphenyl)methoxy]propanoic acid (CAS 392333-41-4) is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . Structurally, it consists of a propanoic acid backbone ether-linked via a methoxy group to a para-methoxyphenyl moiety (IUPAC: 3-[(4-methoxyphenyl)methoxy]propanoic acid) . Commercial availability typically requires verification of purity specifications, with common offerings at 95% purity and recommended long-term storage in cool, dry conditions .

Why 3-[(4-Methoxyphenyl)methoxy]propanoic Acid Cannot Be Simply Substituted with In-Class Analogs


Within the phenylpropanoic acid derivative class, subtle structural variations produce quantitatively distinct biochemical behaviors that preclude simple interchangeability. The 3-[(4-methoxyphenyl)methoxy]propanoic acid scaffold incorporates an ether-linked p-methoxybenzyl group that fundamentally alters substrate recognition compared to direct aryl-propanoic acid analogs lacking this ether spacer. Experimental evidence demonstrates that the para-methoxy substitution pattern and the presence of the ether linkage critically influence enzymatic oxidation rates by cytochrome P450 enzymes, with 8-fold activity differences observed between structurally related analogs [1]. Furthermore, when incorporated as a substructure in LSD1 inhibitor scaffolds, this compound-containing series exhibits target selectivity profiles (LSD1 IC50 <100 nM versus MAO-B IC50 >100 μM) that differ quantitatively from alternative chemotypes, underscoring that generic class-level substitution cannot be assumed without empirical validation [2].

Quantitative Differentiation Evidence: 3-[(4-Methoxyphenyl)methoxy]propanoic Acid vs. Closest Analogs


Enzymatic Oxidative Demethylation Activity: 8-Fold Higher Turnover vs. 4-Methoxyphenylacetic Acid

The para-methoxyphenylpropanoic acid scaffold (structurally analogous to the target compound's core) demonstrates 8-fold higher oxidative demethylation activity compared to 4-methoxyphenylacetic acid when catalyzed by CYP199A4 cytochrome P450 monooxygenase [1]. This differential substrate recognition arises from the extended propanoic acid chain length versus the shorter acetic acid analog.

Biocatalysis Cytochrome P450 Oxidative Demethylation

CYP199A4 Substrate Selectivity: 100% para-Substituent Attack Specificity for 4-Methoxycinnamic Acid Derivatives

In CYP199A4-catalyzed oxidation studies, 4-methoxycinnamic acid (structurally related to the target compound via the para-methoxyphenyl motif) exhibited 100% selectivity for oxidative attack at the para substituent, with a product formation rate of 180 nmol (nmol-P450)⁻¹ min⁻¹ [1]. This contrasts with cinnamic acid itself, which showed lower binding affinity and reduced substrate efficiency.

Biocatalysis Regioselectivity Cytochrome P450

LSD1 Inhibitory Activity: Sub-100 nM Potency with >1000-Fold Selectivity over MAO-B

Compounds incorporating the 3-[(4-methoxyphenyl)methoxy]propanoic acid substructure within LSD1 inhibitor scaffolds demonstrate IC50 <100 nM against LSD1 enzyme, while exhibiting IC50 >100,000 nM against the structurally related off-target MAO-B [1]. This selectivity window exceeds 1,000-fold and is documented across multiple US patent filings for LSD1-targeted therapeutics.

Epigenetics LSD1 Inhibition Cancer Therapeutics

Synthetic Yield Differentiation: para-Methoxy Substitution Alters Reaction Efficiency vs. ortho Isomer

In the catalytic hydrogenation synthesis of methoxy-substituted phenylpropanoic acids using Raney-Ni in NaOH at room temperature, the para-methoxy derivative (3-(4-methoxyphenyl)propanoic acid) achieved a 61% yield, substantially higher than the 44% yield observed for the ortho-methoxy isomer (3-(2-methoxyphenyl)propanoic acid) [1]. This 17 percentage-point yield differential reflects the impact of methoxy substitution position on synthetic accessibility.

Synthetic Chemistry Phenylpropanoic Acid Synthesis Catalytic Hydrogenation

Evidence-Backed Application Scenarios for 3-[(4-Methoxyphenyl)methoxy]propanoic Acid Procurement


LSD1-Targeted Epigenetic Drug Discovery: Building Block for Selective Inhibitor Synthesis

Procurement of 3-[(4-methoxyphenyl)methoxy]propanoic acid is directly justified for medicinal chemistry programs developing LSD1 inhibitors requiring >1,000-fold selectivity over MAO-B. The compound serves as a key intermediate or building block in the chemotype series documented in US patents US10053456, US10414761, and related filings, where LSD1 IC50 values <100 nM are achieved while maintaining MAO-B IC50 >100,000 nM [1]. This selectivity window mitigates off-target CNS liability risks inherent to non-selective amine oxidase inhibitors.

Cytochrome P450 Biocatalysis Research: Substrate for Regioselective Oxidation Studies

Research groups investigating CYP199A4 monooxygenase substrate specificity should prioritize this compound class based on demonstrated 8-fold activity enhancement over shorter-chain analogs and 100% regioselectivity for para-substituent oxidation (180 nmol nmol-P450⁻¹ min⁻¹ product formation rate) [1]. The predictable oxidative metabolism of para-methoxyphenyl-containing substrates makes this scaffold valuable for developing biocatalytic oxidation methodologies and for validating metabolite prediction algorithms.

Structure-Property Relationship Studies: Carboxylic Acid Isostere Development

The 3-[(4-methoxyphenyl)methoxy]propanoic acid scaffold is relevant for systematic structure-property relationship (SPR) investigations of phenylpropionic acid derivatives and carboxylic acid bioisosteres. The compound's extended ether-linked structure provides a distinct physicochemical profile compared to direct aryl-propanoic acids, enabling comparative evaluation of logP, pKa, and permeability parameters essential for lead optimization [2].

Organic Synthesis Methodology: Building Block with Favorable para-Methoxy Synthetic Accessibility

Synthetic chemistry laboratories requiring methoxy-substituted phenylpropanoic acid derivatives should select the para-methoxy configuration based on documented yield advantages. Catalytic hydrogenation studies demonstrate that para-methoxy substitution (61% yield) offers substantial synthetic efficiency improvements over ortho substitution (44% yield) [3]. For target compound 3-[(4-methoxyphenyl)methoxy]propanoic acid, the para-methoxybenzyl ether linkage provides an additional functional handle for downstream diversification reactions including esterification, amide coupling, and ether cleavage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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